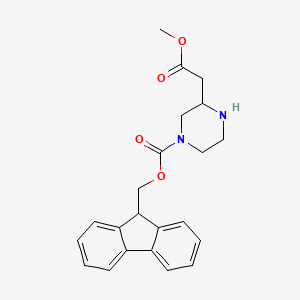

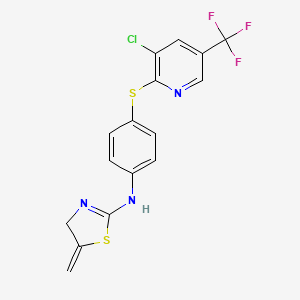

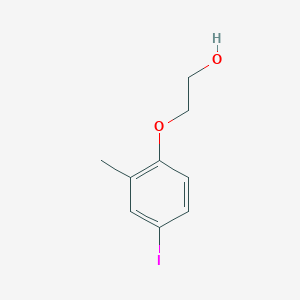

![molecular formula C8H6Cl2N2 B6355627 4,6-二氯-3-甲基-1H-吡咯并[2,3-b]吡啶 CAS No. 1638771-47-7](/img/structure/B6355627.png)

4,6-二氯-3-甲基-1H-吡咯并[2,3-b]吡啶

描述

4,6-Dichloro-3-methyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular weight of 187.03 . Its IUPAC name is 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine . It is a solid substance stored in a refrigerator .

Synthesis Analysis

The synthesis of this compound involves the use of microwave technique . The yield was reported to be 71% as a yellow solid .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4Cl2N2/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H, (H,10,11) . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 187.03 . The compound is stored in a refrigerator .科学研究应用

Synthesis of 4-Substituted 7-Azaindole Derivatives :

- 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine serves as a building block for synthesizing 4-substituted 7-azaindole derivatives, which are valuable in medicinal chemistry (Figueroa‐Pérez et al., 2006).

Development of Nitrogen-Embedded Small Molecule Semiconducting Materials :

- This compound contributes to the synthesis of novel nitrogen-embedded small molecules with applications in semiconducting materials, offering insights into their optical, electrochemical properties, and carrier transport properties (Zhou et al., 2019).

Synthesis of Antibacterial Compounds :

- A study reports the synthesis of a series of compounds derived from 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine with antibacterial activity, highlighting its potential in developing new antibacterial agents (Toja et al., 1986).

Study of Interaction with Glycine Esters :

- Research on the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters explores the potential for synthesizing biologically active compounds, indicating broad applicability in the field of pharmaceuticals (Zinchenko et al., 2018).

Synthesis of Novel Heterocyclic Compounds :

- It is used in the synthesis of novel heterocyclic compounds, demonstrating its versatility in organic synthesis (Wang et al., 2006).

Characterization of Pyridine Derivatives :

- Studies on the structural, optical, and junction characteristics of pyridine derivatives, synthesized using 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine, show its application in material sciences and electronics (Zedan et al., 2020).

安全和危害

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H332, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

未来方向

The future directions for this compound could involve further exploration of its potential activities against various types of receptors or enzymes, given that similar compounds have shown potent activities against FGFR1, 2, and 3 . Additionally, further studies could be conducted to explore its potential applications in various fields, such as medicine or materials science.

属性

IUPAC Name |

4,6-dichloro-3-methyl-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2/c1-4-3-11-8-7(4)5(9)2-6(10)12-8/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTQKFSGVCGUOTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C(=CC(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701234025 | |

| Record name | 1H-Pyrrolo[2,3-b]pyridine, 4,6-dichloro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701234025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dichloro-3-methyl-1H-pyrrolo[2,3-b]pyridine | |

CAS RN |

1638771-47-7 | |

| Record name | 1H-Pyrrolo[2,3-b]pyridine, 4,6-dichloro-3-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1638771-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrolo[2,3-b]pyridine, 4,6-dichloro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701234025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。